N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride
Description
The compound N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide dihydrochloride is a structurally complex molecule featuring a naphthalene backbone, a pyrazole heterocycle, and a dihydrooxazole ring system. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications. The naphthalene group contributes to hydrophobic interactions, while the pyrazole and oxazole rings offer hydrogen-bonding and π-stacking capabilities, making it a candidate for targeting enzymes or receptors in therapeutic contexts.
The synthesis of such compounds typically involves coupling reactions using activating agents like EDCI/HOBt, as seen in analogous pyrazole-carboxamide derivatives .
Properties
Molecular Formula |
C20H23Cl2N5O2 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-3-(1-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H21N5O2.2ClH/c1-25-12-16(11-22-25)17-9-19(27-24-17)20(26)23-18(10-21)15-7-6-13-4-2-3-5-14(13)8-15;;/h2-8,11-12,18-19H,9-10,21H2,1H3,(H,23,26);2*1H |
InChI Key |
WQOMSOHVEIGUQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(C2)C(=O)NC(CN)C3=CC4=CC=CC=C4C=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene derivative, followed by the introduction of the aminoethyl group. The pyrazole ring is then synthesized and attached to the intermediate compound. Finally, the oxazole ring is formed, and the carboxamide group is introduced. The dihydrochloride salt is obtained through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are of interest in drug discovery and development, particularly for targeting specific molecular pathways.
Industry: Its chemical properties make it suitable for use in the production of specialty chemicals, materials, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrazole-Carboxamide Analogs
*Estimated based on molecular formula.
Key Observations:
Substituent Effects: The naphthalen-2-yl group in the target compound introduces greater steric bulk and lipophilicity compared to phenyl or chlorophenyl groups in analogs 3a–3d. This may enhance membrane permeability but reduce aqueous solubility.
Synthetic Yield :
- Analogs with electron-withdrawing substituents (e.g., 3b, 3d) show higher melting points and comparable yields (~68–71%) to simpler derivatives (3a, 3c) . The target compound’s dihydrooxazole ring may complicate synthesis, possibly reducing yield without optimized conditions.
Spectral Data :
- The ¹H-NMR signals for pyrazole protons in analogs (δ ~7.4–8.1) suggest similar electronic environments. The target compound’s dihydrooxazole protons (δ ~4–5) would likely show distinct splitting patterns due to ring strain and proximity to the carboxamide group.
Biological Activity
N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthalene moiety, a pyrazole ring, and an oxazole derivative. The presence of these functional groups contributes to its biological activity.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Antioxidant Activity : Pyrazole derivatives have been shown to enhance the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and catalase (CAT), thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage caused by reactive oxygen species (ROS) .
- Inhibition of Lipoxygenase : Compounds similar to this compound have been identified as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in the metabolism of arachidonic acid. This inhibition can lead to reduced inflammation and may have implications for treating inflammatory diseases .
- Cell Cycle Arrest : Some studies have demonstrated that related pyrazole derivatives can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which inhibits cell proliferation and migration .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Antioxidant Effects : A study involving pyrazole derivatives showed significant improvements in antioxidant enzyme activities in rat liver tissues, demonstrating the potential for these compounds to mitigate oxidative damage induced by toxins like cisplatin .
- Cancer Research : In vitro studies indicated that certain derivatives could effectively inhibit the growth of various cancer cell lines (e.g., MCF7 and A549), showcasing their potential as anticancer agents .
- Inflammation Models : Experimental models have illustrated that compounds with similar structures can significantly reduce inflammatory markers in vivo, suggesting therapeutic potential for conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
